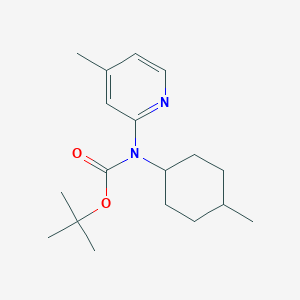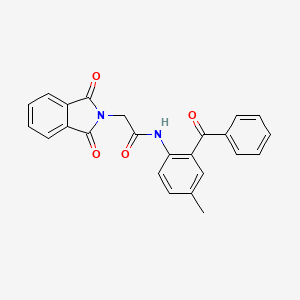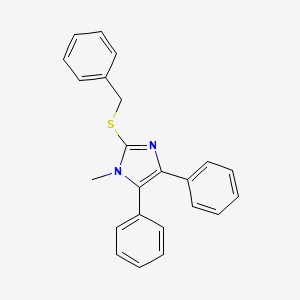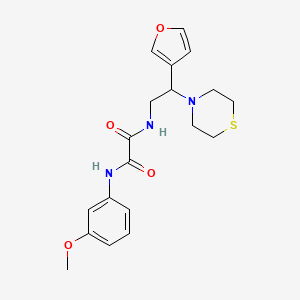
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor works by binding to the active site of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide enzyme and inhibiting its demethylase activity on RNA molecules. This leads to the accumulation of m6A-modified RNA, which in turn affects the expression of genes involved in energy metabolism and adipogenesis.
Biochemical and Physiological Effects:
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor has been shown to have a range of biochemical and physiological effects, including the reduction of body weight, improvement of glucose homeostasis, and reduction of adiposity in animal models of obesity. N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor has also been shown to affect the expression of genes involved in energy metabolism and adipogenesis, as well as the levels of circulating hormones such as leptin and insulin.
実験室実験の利点と制限
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor has several advantages for lab experiments, including its specificity for N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide enzyme, its ease of synthesis, and its potential therapeutic applications. However, N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor also has some limitations, such as its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for research on N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its effects on other RNA-modifying enzymes, and the exploration of its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor for therapeutic use.
In conclusion, N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are needed to determine its safety and efficacy for clinical use, as well as its potential for use in the treatment of other diseases.
合成法
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor is synthesized through a multi-step process that involves the reaction of furan-3-yl-thiomorpholine with 3-methoxybenzaldehyde, followed by the addition of oxalyl chloride and triethylamine. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization.
科学的研究の応用
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders. N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide, the target enzyme of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor, is an RNA demethylase that plays a crucial role in regulating energy homeostasis and adipogenesis. Inhibition of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide activity by N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor has been shown to reduce body weight, improve glucose homeostasis, and reduce adiposity in animal models of obesity.
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-16-4-2-3-15(11-16)21-19(24)18(23)20-12-17(14-5-8-26-13-14)22-6-9-27-10-7-22/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIGCHZJTZLDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2596970.png)
![Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine](/img/structure/B2596972.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2596978.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)
![2-(4-Chlorophenoxy)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2596982.png)
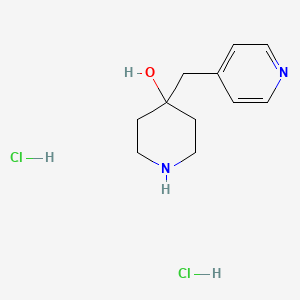
![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)
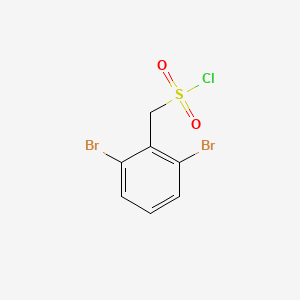
![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)
